ethyl 4-cyanopiperidine-4-carboxylate
CAS No.: 123755-34-0
Cat. No.: VC11977288
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123755-34-0 |
|---|---|
| Molecular Formula | C9H14N2O2 |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | ethyl 4-cyanopiperidine-4-carboxylate |
| Standard InChI | InChI=1S/C9H14N2O2/c1-2-13-8(12)9(7-10)3-5-11-6-4-9/h11H,2-6H2,1H3 |
| Standard InChI Key | UDRJSTYKNNFPAL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1(CCNCC1)C#N |
Introduction
Ethyl 4-cyanopiperidine-4-carboxylate is a chemical compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its molecular formula, C₉H₁₄N₂O₂, and its molecular weight is approximately 182.22 g/mol, although variations in reported molecular weights exist due to different sources and conditions . The compound is often used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Synthesis and Reactions
The synthesis of ethyl 4-cyanopiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl cyanoacetate under basic conditions, followed by acidification to yield the desired product. Common reagents used in these reactions include sodium hydride or potassium carbonate for the initial step.
In industrial settings, automated reactors are employed to ensure consistency and purity during large-scale production. The compound can undergo various chemical transformations, such as oxidation and reduction reactions, using reagents like potassium permanganate and lithium aluminum hydride, respectively.
Applications and Research Findings
Ethyl 4-cyanopiperidine-4-carboxylate is primarily used as a building block in the synthesis of pharmaceuticals. Its unique structure allows it to serve as an intermediate in the development of compounds with potential therapeutic effects. Research has focused on its interactions with biological targets, including enzymes and receptors, which could lead to novel drug applications.
| Application Area | Description |
|---|---|
| Organic Synthesis | Intermediate in the synthesis of complex molecules |
| Medicinal Chemistry | Potential therapeutic effects through interactions with biological targets |
| Pharmaceutical Development | Building block for the creation of novel drugs |
Comparison with Similar Compounds
Ethyl 4-cyanopiperidine-4-carboxylate can be compared with other piperidine derivatives that share similar structural features but differ in functional groups or reactivity. For example:
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Ethyl 1-Cyanopiperidine-4-Carboxylate: This compound has the cyano group at the first position instead of the fourth, affecting its reactivity and potential applications.
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4-Cyanopiperidine: Lacks the ethyl ester group, which affects its solubility and chemical behavior.
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Ethyl N-Benzylpiperidine-4-Carboxylate: Includes a benzyl substituent, altering its pharmacokinetics compared to ethyl 4-cyanopiperidine-4-carboxylate.
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